Dihydro-beta-erythroidine hydrochloride
Description
Properties
CAS No. |
1328-90-1 |
|---|---|
Molecular Formula |
C16H22ClNO3 |
Molecular Weight |
311.80 g/mol |
IUPAC Name |
(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1 |
InChI Key |
KEWUQAPTUPWKSX-LINSIKMZSA-N |
Isomeric SMILES |
CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4.Cl |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of DHβE is distinct from other nAChR modulators in terms of receptor subtype specificity, binding kinetics, and functional outcomes. Below is a detailed comparison with structurally or functionally related compounds:
Mecamylamine Hydrochloride
- Mechanism: Noncompetitive antagonist of nAChRs, binding to the ion channel pore rather than the orthosteric site .
- Receptor Selectivity : Broad-spectrum activity, affecting both neuronal (e.g., α3β4) and muscle-type nAChRs .
- Pharmacological Effects: Blocks nicotine-induced dopamine release and reward pathways at higher doses .
- Applications : Used to study nicotine withdrawal and peripheral nAChR-mediated effects .
Varenicline
- Mechanism : Partial agonist at α4β2 nAChRs and full agonist at α6β2* subtypes .
- Receptor Selectivity : High affinity for α4β2 (Ki = 0.06 nM) and α6β2β3 nAChRs .
- Pharmacological Effects :
- Applications : Smoking cessation therapy and preclinical models of addiction .
Cytisine
- Mechanism : Partial agonist with higher efficacy at α4β2 than α3β4 nAChRs .
- Receptor Selectivity : Binds α4β2 (Ki = 0.69 nM) and α7 subtypes .
- Pharmacological Effects :
Methyllycaconitine (MLA)
Research Findings and Functional Insights
- DHβE in Pain Modulation : Intra-hippocampal administration of DHβE abolished electroacupuncture-induced analgesia in neuropathic pain models, highlighting its role in α4β2-mediated pain pathways .
- Nicotine Withdrawal : DHβE partially blocked somatic signs of nicotine withdrawal but required higher doses than mecamylamine to affect reward thresholds .
Preparation Methods
Oxidative Dearomatization Strategies
An alternative approach employs oxidative dearomatization using phenyliodide ditrifluoroacetate (PIFA) on N-Boc-tyramine to construct the bicyclic skeleton. This method stages a di-unsaturated ketone, which undergoes aza–Michael addition and zinc-mediated reduction to yield the homoallylic alcohol intermediate. Standard functional group transformations, including dehydration with POCl₃, afford the diene precursor, which is further processed to DHβE. Compared to the enantioselective route, this method offers modularity for synthesizing analogues but requires stringent control over oxidation states.
Purification and Stabilization of Dihydro-β-Erythroidine Hydrochloride
Recrystallization and Salt Formation
The free base of DHβE is highly unstable under ambient conditions, necessitating conversion to its hydrochloride salt for long-term storage. Purification involves recrystallization from ethanol, yielding crystals with a melting point of 230.5–231.5°C and a specific optical rotation of [α]D²⁵ +10° (c = 0.5, H₂O). The hydrochloride salt exhibits superior stability, resisting decomposition under light and air, unlike the free base.
A critical refinement involves resolving the β-erythroidine enantiomers via base-mediated epimerization. Treating β-erythroidine hydrochloride with aqueous NaOH under reflux induces epimerization to the α-form, which is extracted into chloroform and reconverted to the hydrochloride salt. This process ensures enantiopurity, a prerequisite for consistent biological activity.
Chromatographic Techniques
Flash chromatography on silica gel with chloroform-methanol (10:1) or hexanes-isopropanol (25:75) gradients is employed to isolate intermediates. For the final product, reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase achieves >98% purity, as verified by UV detection at 254 nm.
Analytical Characterization
Structural Elucidation
¹H NMR spectroscopy confirms the bicyclic structure, with characteristic signals for the cis-fused ring system (δ 1.87–2.20 ppm, multiplet) and the aromatic protons (δ 7.41–8.21 ppm). High-resolution mass spectrometry (HRMS) of the free base shows a molecular ion peak at m/z 288.3 [M + H]⁺, consistent with the molecular formula C₁₆H₁₈NO₃.
Purity Assessment
Thermogravimetric analysis (TGA) reveals no solvent residues in the hydrochloride salt, while differential scanning calorimetry (DSC) corroborates the sharp melting point. Chiral HPLC using a cellulose-based column confirms enantiomeric excess (>99%) by separating the (+)- and (−)-forms.
Comparative Analysis of Synthetic Routes
The enantioselective route offers superior enantiopurity but lower overall yield due to multi-step complexity. In contrast, oxidative dearomatization provides faster access to analogues but requires optimization for scale-up.
Q & A
Q. What are the primary mechanisms of action of DHβE in neuromuscular studies, and how are they experimentally validated?
DHβE is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), selectively blocking neuromuscular transmission. Its efficacy is typically validated using in vitro electrophysiological techniques (e.g., patch-clamp assays) to measure receptor currents in cell lines expressing α4β2 or α3β4 nAChR subtypes. In vivo models, such as rodent sciatic nerve-gastrocnemius muscle preparations, assess muscle relaxation via force transduction measurements after DHβE administration. Dose-response curves are generated to determine IC₅₀ values .
Q. What standardized protocols are recommended for synthesizing and purifying DHβE for laboratory use?
While DHβE's synthesis is not detailed in the provided evidence, methodological insights from analogous compounds suggest using Mannich-type reactions (common for alkaloids) with controlled pH (8–10) and temperature (60–80°C) to optimize yield. Purification often involves recrystallization from ethanol/water mixtures or column chromatography (C18 silica, methanol mobile phase). Purity is confirmed via HPLC (UV detection at 254 nm) and mass spectrometry .
Q. How do researchers control for DHβE’s hypotensive side effects in cardiovascular studies?
DHβE-induced hypotension is dose-dependent and linked to central vasomotor depression. To mitigate this, studies often:
- Use lower doses (0.1–0.5 mg/kg IV in rodents) to minimize systemic effects.
- Administer pressor agents (e.g., phenylephrine) concurrently.
- Employ telemetry in conscious animals to monitor real-time blood pressure without anesthesia interference .
Advanced Research Questions
Q. What methodologies resolve contradictions in DHβE’s efficacy between in vitro and in vivo neuromuscular blockade assays?
Discrepancies arise from differences in bioavailability, metabolism, and nAChR subtype distribution. To address this:
- Use ex vivo models (e.g., isolated nerve-muscle preparations) to bridge in vitro and in vivo conditions.
- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with effect-site activity.
- Validate receptor subtype specificity via knockout murine models or siRNA silencing .
Q. How does DHβE’s central nervous system (CNS) activity influence experimental outcomes in neuropharmacology studies?
DHβE crosses the blood-brain barrier and inhibits central nAChRs, potentially confounding behavioral assays (e.g., locomotor activity, cognition). To isolate peripheral effects:
Q. What comparative analytical frameworks are used to evaluate DHβE against other neuromuscular blockers (e.g., d-tubocurarine)?
Studies employ:
- Receptor binding assays : Radiolabeled α-bungarotoxin competition to compare affinity.
- Time-to-onset analysis : Measure paralysis latency in animal models.
- Safety profiling : Histamine release assays (DHβE causes less bronchoconstriction than curare) and hemodynamic monitoring.
- Meta-analysis : Pool data from preclinical trials to rank efficacy/safety ratios .
Q. How is DHβE utilized to study nicotinic receptor plasticity in chronic exposure models?
Chronic DHβE administration in rodents induces receptor upregulation. Methodologies include:
- Radioligand autoradiography : Quantify nAChR density in brain sections.
- Behavioral sensitization : Assess tolerance to DHβE’s motor effects over weeks.
- Transcriptomics : RNA-seq of hippocampal tissue to identify plasticity-related genes (e.g., BDNF, Fos) .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing DHβE’s dose-dependent effects in heterogeneous populations?
- Mixed-effects models : Account for inter-subject variability in dose-response studies.
- Bootstrap resampling : Estimate confidence intervals for small-sample EC₅₀ calculations.
- ANCOVA : Adjust for covariates (e.g., baseline blood pressure) in hemodynamic studies .
Q. How do researchers validate DHβE’s receptor specificity in complex tissue environments?
- Selective antagonists : Co-administer DHβE with α7-nAChR blockers (e.g., methyllycaconitine) to isolate α4β2 effects.
- Immunohistochemistry : Colocalize DHβE-FITC conjugates with nAChR subtypes in tissue sections.
- Calcium imaging : Monitor intracellular Ca²⁺ flux in HEK293 cells expressing recombinant receptors .
Q. What in silico tools are used to predict DHβE’s interactions with novel nAChR isoforms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
